Pirimiphos-Ethyl

Description

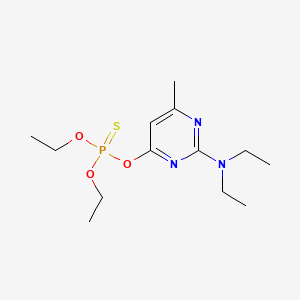

Pirimiphos-ethyl is an organic thiophosphate.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-diethoxyphosphinothioyloxy-N,N-diethyl-6-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N3O3PS/c1-6-16(7-2)13-14-11(5)10-12(15-13)19-20(21,17-8-3)18-9-4/h10H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZBPRYIIJAJUOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=CC(=N1)OP(=S)(OCC)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N3O3PS | |

| Record name | PIRIMIFOS-ETHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5042297 | |

| Record name | Pirimiphos-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Straw colored liquid. Used as a pesticide. (EPA, 1998), Straw colored liquid; [Merck Index] Technical product is clear red-brown liquid; mp 15-18 deg C; [HSDB] Yellow liquid; mp = 10-15 deg C; [MSDSonline] | |

| Record name | PIRIMIFOS-ETHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pirimiphos-ethyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6731 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

113 °F, 45 °C (Pensky-Martin closed cup) | |

| Record name | PIRIMIPHOS-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6454 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 2.3 mg/L at 25 °C, Miscible with most organic solvents | |

| Record name | PIRIMIPHOS-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6454 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.14 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.14 at 20 °C | |

| Record name | PIRIMIFOS-ETHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PIRIMIPHOS-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6454 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00029 mmHg at 77 °F (EPA, 1998), 0.00029 [mmHg], 2.9X10-4 mm Hg at 25 °C | |

| Record name | PIRIMIFOS-ETHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pirimiphos-ethyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6731 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PIRIMIPHOS-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6454 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Straw-colored liquid, Technical grade is a clear red-brown liquid | |

CAS No. |

23505-41-1 | |

| Record name | PIRIMIFOS-ETHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pirimiphos ethyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23505-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pirimiphos-ethyl [BAN:ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023505411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pirimiphos-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pirimiphos-ethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIRIMIPHOS-ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L26N84757 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PIRIMIPHOS-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6454 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

15-18 °C /technical grade/ | |

| Record name | PIRIMIPHOS-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6454 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Pirimiphos-Ethyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway and precursors for Pirimiphos-Ethyl, an organothiophosphate insecticide. The document details the core chemical reactions, outlines the synthesis of key precursors, and presents available quantitative data and experimental protocols to support research and development activities.

Introduction

This compound, with the IUPAC name O-[2-(diethylamino)-6-methylpyrimidin-4-yl] O,O-diethyl phosphorothioate, is a broad-spectrum insecticide and acaricide.[1] Understanding its synthesis is crucial for process optimization, impurity profiling, and the development of related compounds. The industrial manufacturing process is primarily a two-step synthesis involving the formation of a pyrimidine ring followed by phosphorylation.[1]

Core Synthesis Pathway of this compound

The principal synthesis of this compound involves two sequential reactions:

-

Formation of the Pyrimidine Intermediate: The synthesis begins with the creation of the core pyrimidine structure, 2-(diethylamino)-6-methylpyrimidin-4-ol. This is achieved through the condensation of a guanidine derivative with a β-dicarbonyl compound.[1]

-

Phosphorylation: The pyrimidinol intermediate is then reacted with a phosphorylating agent to introduce the diethyl phosphorothioate moiety, yielding the final this compound product.

Below is a graphical representation of the overall synthesis pathway.

References

Pirimiphos-Ethyl: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirimiphos-ethyl, an organothiophosphate insecticide, is a potent acetylcholinesterase inhibitor. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed methodologies for its structure elucidation, and an in-depth look at its mechanism of action. The information is intended to serve as a valuable resource for researchers and professionals involved in the study and development of related compounds.

Chemical Properties and Structure

This compound, systematically named O-(2-(diethylamino)-6-methyl-4-pyrimidinyl) O,O-diethyl phosphorothioate, is a straw-colored liquid.[1] Its core structure consists of a pyrimidine ring substituted with a diethylamino group and a methyl group, linked to a diethyl phosphorothioate moiety.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | O-(2-(diethylamino)-6-methyl-4-pyrimidinyl) O,O-diethyl phosphorothioate | [1] |

| Molecular Formula | C₁₃H₂₄N₃O₃PS | [2] |

| Molecular Weight | 333.39 g/mol | [2] |

| CAS Number | 23505-41-1 | |

| Appearance | Straw-colored liquid | [1] |

| Melting Point | 15-18 °C | |

| Boiling Point | Decomposes before boiling | |

| Solubility in Water | 3.967 mg/L (20 °C) | |

| Physical Description | Straw colored liquid | [1] |

Structure Elucidation: Experimental Protocols

The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve approximately 50 mg of the sample in 0.8 mL of deuterated chloroform (CDCl₃).[4]

-

Use Tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.[4]

-

For ³¹P NMR, external 80% H₃PO₄/D₂O can be used for calibration.[4]

¹H and ¹³C NMR Experimental Parameters (General):

-

Instrument: 400 MHz NMR Spectrometer (or equivalent)[4]

-

Solvent: CDCl₃[4]

-

Temperature: 30.0 °C[4]

-

¹H NMR:

-

¹³C NMR:

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of this compound.

Sample Preparation (QuEChERS method):

-

Homogenize 10 g of the sample.[6]

-

Extract with an appropriate solvent (e.g., acetonitrile).[6]

-

Perform a clean-up step, avoiding graphitized carbon black to prevent the loss of planar compounds.[6]

-

Reconstitute the final extract in a suitable solvent mixture (e.g., acetone/hexane 1:1) before injection.[6]

GC-MS Experimental Parameters (General):

-

Gas Chromatograph: TRACE GC Ultra or equivalent[6]

-

Mass Spectrometer: TSQ Quantum GC GC-MS/MS or equivalent[6]

-

Injector Temperature: 250 °C

-

Column: A suitable capillary column for pesticide analysis (e.g., 4% OV-210 on chromosorb WHP).

-

Carrier Gas: Nitrogen or Helium[6]

-

Ionization Mode: Electron Ionization (EI) at 70 eV[7]

-

Ion Source Temperature: 320 °C[7]

The expected mass spectrum of this compound would show a molecular ion peak ([M]⁺) at m/z 333, with characteristic fragment ions corresponding to the loss of ethyl and diethylamino groups. Common fragments observed for this compound include m/z 304, 318, and 168.[6]

Synthesis of this compound

The industrial synthesis of this compound is a two-step process. The following is a generalized laboratory-scale adaptation of the industrial synthesis.

Step 1: Synthesis of 2-(diethylamino)-6-methylpyrimidin-4-ol

This intermediate is synthesized via the condensation of N,N-diethylguanidine with ethyl acetoacetate.

-

Reactants: N,N-diethylguanidine and Ethyl acetoacetate.

-

Solvent: A suitable organic solvent such as toluene or acetonitrile.

-

Conditions: The reaction is typically carried out under controlled temperature and pH to ensure a high yield.

Step 2: Synthesis of this compound

The pyrimidine intermediate is then reacted with O,O-diethyl phosphorochloridothioate to form the final product.

-

Reactants: 2-(diethylamino)-6-methylpyrimidin-4-ol and O,O-diethyl phosphorochloridothioate.

-

Base: A base such as triethylamine is used to neutralize the HCl formed during the reaction.

-

Solvent: An organic solvent like toluene or acetonitrile.

-

Conditions: The reaction is performed under controlled temperature and pH.

References

- 1. Buy 2-(Diethylamino)-6-methylpyrimidine-4-carboxylic acid | 1017393-94-0 [smolecule.com]

- 2. This compound PESTANAL , analytical standard 23505-41-1 [sigmaaldrich.com]

- 3. fao.org [fao.org]

- 4. scispace.com [scispace.com]

- 5. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. eurl-pesticides.eu [eurl-pesticides.eu]

An In-depth Technical Guide on the Mechanism of Action of Pirimiphos-Ethyl on Acetylcholinesterase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirimiphos-ethyl, an organophosphate insecticide, exerts its neurotoxic effects through the potent inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This technical guide delineates the intricate molecular mechanism of this inhibition, providing a comprehensive overview for researchers and professionals in drug development and toxicology. The document details the bioactivation of this compound to its active oxon form, the kinetics of acetylcholinesterase inhibition, and the structural basis of their interaction. Furthermore, this guide furnishes detailed experimental protocols for assessing acetylcholinesterase inhibition and presents quantitative data in a clear, tabular format for comparative analysis. Visual diagrams generated using Graphviz are provided to illustrate key pathways and experimental workflows.

Introduction

Organophosphorus compounds are a major class of pesticides, and their mechanism of action primarily involves the inhibition of acetylcholinesterase (AChE).[1][2] AChE is a serine hydrolase responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses. Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in hyperstimulation of muscarinic and nicotinic receptors, which can lead to a cholinergic crisis characterized by a range of symptoms from muscle twitching to respiratory failure and death.[3] this compound is a broad-spectrum organophosphate insecticide and acaricide used to control a wide range of pests on various crops.[1] Understanding its precise mechanism of action on AChE is crucial for assessing its toxicological risk and for the development of potential antidotes.

The Molecular Mechanism of Action

The inhibitory action of this compound on acetylcholinesterase is a multi-step process that involves metabolic activation followed by the irreversible modification of the enzyme's active site.

Bioactivation: The Conversion to this compound Oxon

This compound, in its parent form, is a phosphorothioate, containing a P=S bond. It is a relatively weak inhibitor of AChE. To become a potent inhibitor, it must undergo metabolic bioactivation, specifically oxidative desulfuration, which converts the P=S group to a P=O group. This process, primarily mediated by cytochrome P450 enzymes in the liver, transforms this compound into its highly reactive oxygen analog, this compound oxon.[4] This oxon form is the primary active metabolite responsible for AChE inhibition. In laboratory settings, this activation can be mimicked using chemical oxidizing agents like N-bromosuccinimide (NBS).[4]

Acetylcholinesterase Inhibition: Phosphorylation of the Active Site

The active site of acetylcholinesterase contains a catalytic triad of amino acids: serine (Ser203), histidine (His447), and glutamate (Glu334). The inhibition of AChE by this compound oxon is a quasi-irreversible process that involves the phosphorylation of the serine residue in this catalytic triad.[5]

The process can be described by the following kinetic scheme:

E + PX ⇌ E·PX → EP + X

Where:

-

E represents the free acetylcholinesterase enzyme.

-

PX is the this compound oxon inhibitor.

-

E·PX is the reversible Michaelis-like complex formed between the enzyme and the inhibitor.

-

EP is the irreversibly phosphorylated enzyme.

-

X is the leaving group.

The organophosphate, acting as a substrate analog, initially forms a reversible complex with the enzyme. Subsequently, the phosphorus atom of the oxon is subjected to a nucleophilic attack by the hydroxyl group of the active site serine. This results in the formation of a stable, covalent diethyl-phosphoryl-enzyme conjugate and the release of the leaving group (2-diethylamino-6-methylpyrimidin-4-ol). This phosphorylation effectively blocks the entry of acetylcholine to the active site, thereby inhibiting its hydrolysis.

Quantitative Analysis of Acetylcholinesterase Inhibition

| Inhibitor | Enzyme Source | IC50 | Bimolecular Rate Constant (k_i) | Reference |

| Pirimiphos-methyl (oxidized) | Not specified | 360 ng/mL | Not Reported | [4] |

| Paraoxon | Recombinant Human AChE | Not Reported | 7.0 x 10^5 M⁻¹ min⁻¹ | [6] |

| Paraoxon | Recombinant Mouse AChE | Not Reported | 4.0 x 10^5 M⁻¹ min⁻¹ | [6] |

| Paraoxon | Fetal Bovine Serum AChE | Not Reported | 3.2 x 10^5 M⁻¹ min⁻¹ | [6] |

| Chlorpyrifos-oxon | Recombinant Human AChE | Not Reported | 9.3 x 10^6 M⁻¹ min⁻¹ | [6] |

| Chlorpyrifos-oxon | Human RBC AChE | Not Reported | 3.8 x 10^6 M⁻¹ min⁻¹ | [6] |

| Chlorpyrifos-oxon | Rat Brain AChE | ~10 nM | 0.206 nM⁻¹h⁻¹ (at 1-100 nM) | [7] |

Table 1: Comparative quantitative data for the inhibition of acetylcholinesterase by organophosphate oxons.

Experimental Protocols

The following protocols describe the key experimental procedures for studying the inhibition of acetylcholinesterase by this compound.

In Vitro Bioactivation of this compound

This protocol describes the chemical oxidation of this compound to its active oxon form using N-bromosuccinimide (NBS), a method adapted from studies on the analogous pirimiphos-methyl.[4]

Materials:

-

This compound stock solution (in a suitable organic solvent, e.g., ethanol or DMSO)

-

N-bromosuccinimide (NBS) solution (freshly prepared in a suitable buffer)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

Procedure:

-

Prepare a working solution of this compound in the phosphate buffer.

-

Add a freshly prepared solution of NBS to the this compound solution. The optimal concentration of NBS and incubation time should be determined empirically to ensure complete conversion without degradation of the product.

-

Incubate the mixture for a predetermined time at room temperature, protected from light.

-

The resulting solution containing this compound oxon can then be used in the acetylcholinesterase inhibition assay.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The most common method for measuring AChE activity is the spectrophotometric method developed by Ellman et al. (1961). This assay is based on the reaction of the product of acetylcholine hydrolysis, thiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified by measuring the absorbance at 412 nm.

Materials:

-

Acetylcholinesterase (AChE) solution (from a suitable source, e.g., electric eel, human erythrocytes, or recombinant)

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

This compound oxon solution (from the bioactivation step)

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well microplate, add the following to each well in the specified order:

-

Phosphate buffer

-

DTNB solution

-

AChE enzyme solution

-

This compound oxon solution at various concentrations (for the test wells) or buffer (for the control wells).

-

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.

-

Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.

-

The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] x 100

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the key processes involved in the action of this compound on acetylcholinesterase.

Conclusion

This compound acts as a potent neurotoxin through the irreversible inhibition of acetylcholinesterase, a mechanism contingent on its metabolic bioactivation to this compound oxon. The phosphorylation of the active site serine of AChE disrupts the normal hydrolysis of acetylcholine, leading to a state of cholinergic hyperstimulation. While specific kinetic data for this compound remains an area for further investigation, the established methodologies and comparative data from analogous organophosphates provide a robust framework for its toxicological assessment and for the rational design of novel therapeutics. The experimental protocols and visualizations provided in this guide serve as a valuable resource for professionals engaged in research and development in the fields of toxicology and neuropharmacology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (Ref: PP211) [sitem.herts.ac.uk]

- 3. This compound | C13H24N3O3PS | CID 31957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Determining pirimiphos-methyl in durum wheat samples using an acetylcholinesterase inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crystal structures of acetylcholinesterase in complex with organophosphorus compounds suggest that the acyl pocket modulates the aging reaction by precluding the formation of the trigonal bipyramidal transition state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of acetylcholinesterase and butyrylcholinesterase by chlorpyrifos-oxon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of chlorpyrifos-oxon and paraoxon acetylcholinesterase inhibition dynamics: potential role of a peripheral binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Identification of Pirimiphos-Ethyl Degradation Products

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation of Pirimiphos-Ethyl, a broad-spectrum organophosphate insecticide. The document details the primary degradation pathways, identifies the resulting chemical products, and outlines the experimental protocols for their analysis and quantification. This information is critical for environmental monitoring, toxicology studies, and the development of safer, more effective agricultural solutions.

Introduction to this compound

This compound, chemically known as O-[2-(Diethylamino)-6-methyl-4-pyrimidinyl] O,O-diethyl phosphorothioate, is an insecticide that functions by inhibiting acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1] Its environmental fate is of significant interest, as its degradation leads to the formation of various products with distinct chemical properties and potential toxicological profiles. The degradation of this compound is primarily driven by abiotic processes such as hydrolysis and photolysis, as well as biotic processes like microbial metabolism.[2]

Degradation Pathways and Products

The molecular structure of this compound is susceptible to transformation at several key points, primarily through cleavage of the phosphorothioate bond, oxidation, and dealkylation of the side chains. While much of the detailed research has focused on its close analogue, Pirimiphos-methyl, the degradation pathways are largely comparable.

2.1 Hydrolysis Hydrolysis is a major abiotic degradation pathway for this compound, involving the cleavage of the P-O-C (phosphoester) bond. This process is highly dependent on pH.[3] The primary product of this pathway is the pyrimidinol derivative, 2-(diethylamino)-6-methylpyrimidin-4-ol . This occurs as the phosphorothioate group is replaced by a hydroxyl group.

2.2 Photolysis this compound's analogue, Pirimiphos-methyl, is known to be susceptible to photolysis in aqueous solutions, with the main degradation product also being the corresponding hydroxypyrimidine.[4] This suggests that sunlight can accelerate the degradation of this compound in surface waters and on plant surfaces.

2.3 Microbial and Metabolic Degradation In soil, water, and biological systems, microorganisms play a crucial role in the breakdown of this compound. The metabolic processes often mirror the chemical pathways of hydrolysis and oxidation.[3] Key metabolic transformations include:

-

Cleavage of the Phosphoester Bond: Similar to hydrolysis, this results in the formation of 2-(diethylamino)-6-methylpyrimidin-4-ol.[5][6]

-

Oxidative Desulfuration: The conversion of the thiono (P=S) group to the more toxic oxon (P=O) form. While the oxygen analogue may be an intermediate, its formation is a critical step in the bioactivation of organophosphate insecticides.[6][7]

-

N-de-ethylation: The sequential loss of one or both ethyl groups from the diethylamino side chain, leading to the formation of N-desethyl and N,N-didesethyl metabolites.[4]

Caption: Primary degradation pathways of this compound.

Quantitative Degradation Data

The rate of this compound degradation is influenced by environmental factors such as pH, temperature, and microbial activity. The following table summarizes available quantitative data, including findings from studies on its close analogue, Pirimiphos-methyl, for comparative purposes.

| Parameter | Matrix | Condition | Half-Life (DT50) | Compound | Reference |

| Hydrolysis | Water | pH 5.5 - 8.5, 25°C | 52 - 1200 days | This compound | [3] |

| Hydrolysis | Water | pH 5 | 7.3 days | Pirimiphos-methyl | [8] |

| Hydrolysis | Water | pH 7 | 79 days | Pirimiphos-methyl | [8] |

| Hydrolysis | Water | pH 9 | 54 - 62 days | Pirimiphos-methyl | [8] |

| Photolysis | Aqueous Buffer | pH 5 & 7 | ~0.5 hours | Pirimiphos-methyl | [4] |

| Biodegradation | Soil | Aerobic, pH 6.0-7.5, 1.8-6.3% organic matter | 21 - 70 days | This compound | [3] |

| Biodegradation | Stored Grains | Low Moisture (12-15%), 25°C | > 8 months (stable) | Pirimiphos-methyl | [4] |

| Biodegradation | Stored Grains | High Moisture (17-20%), 25°C | Significant degradation | Pirimiphos-methyl | [4] |

Experimental Protocols

The identification and quantification of this compound and its degradation products require robust analytical methodologies. The general workflow involves sample extraction, cleanup, and instrumental analysis.

4.1 Sample Preparation: Extraction and Cleanup

-

Extraction: Samples (e.g., soil, water, biological tissues) are typically extracted using an organic solvent such as chloroform or acetone.[9][10] The choice of solvent depends on the matrix and the target analytes.

-

Cleanup: The crude extract often contains interfering substances that must be removed prior to analysis. Solid-Phase Extraction (SPE) with cartridges like C18 or column chromatography on adsorbents such as Florisil are common cleanup techniques.[9][10] This step isolates the analytes and concentrates the sample.

4.2 Analytical Instrumentation

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used and highly reliable method for the analysis of organophosphate pesticides.[6][10]

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) is typically used for separation.

-

Injection: Splitless injection is common for trace analysis.

-

Detection: Mass spectrometry provides high selectivity and allows for definitive identification based on mass spectra and fragmentation patterns.

-

-

High-Performance Liquid Chromatography (HPLC): HPLC is also employed, often for formulation analysis or for compounds that are not amenable to GC.[6]

-

Column: A reverse-phase C18 column is frequently used.

-

Mobile Phase: A gradient of acetonitrile and water is a common mobile phase.

-

Detection: A UV detector, typically set at a wavelength around 248-298 nm, is used for quantification.[9]

-

-

Thin-Layer Chromatography (TLC): TLC can be used for separation and semi-quantitative analysis.[9]

-

Stationary Phase: Silica gel GF254 plates are commonly used.

-

Mobile Phase: A solvent system like hexane-acetone (17:3) can be effective for separation.[9]

-

Detection: Spots are visualized under UV light.

-

Caption: General experimental workflow for degradation product analysis.

References

- 1. This compound (Ref: PP211) [sitem.herts.ac.uk]

- 2. Degradation of pesticides | ALS Life Sciences | Europe [alsglobal.eu]

- 3. This compound | C13H24N3O3PS | CID 31957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4.18 Pirimiphos-methyl (086)(R)** [fao.org]

- 5. 309. Pirimiphos-methyl (WHO Pesticide Residues Series 4) [inchem.org]

- 6. benchchem.com [benchchem.com]

- 7. cdn.who.int [cdn.who.int]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. Ultraviolet spectrophotometric and thin-layer chromatographic determination of this compound and pirimiphos-methyl in insecticide formulations - Analyst (RSC Publishing) [pubs.rsc.org]

- 10. Development and validation of an analysis method for pesticide residues by gas chromatography–tandem mass spectrometry in Daikenchuto - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of Pirimiphos-Ethyl in Non-Target Organisms: A Technical Guide

An in-depth examination of the toxicological effects, mechanisms of action, and experimental evaluation of Pirimiphos-Ethyl in organisms not targeted for its pesticidal activity.

Introduction

This compound, an organophosphate insecticide, is widely utilized in agriculture and public health for the control of a broad spectrum of insect pests. Its mode of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1] This mechanism, however, is not specific to target pests and can lead to significant toxicological impacts on a wide range of non-target organisms, including mammals, birds, fish, and invertebrates. This technical guide provides a comprehensive overview of the toxicological profile of this compound in these non-target species, presenting quantitative toxicity data, detailed experimental methodologies for key toxicological studies, and a visualization of the primary signaling pathway affected.

Mechanism of Action

The primary mechanism of toxicity for this compound, like other organophosphate insecticides, is the inhibition of acetylcholinesterase (AChE).[2] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in synaptic clefts and neuromuscular junctions. By inhibiting AChE, this compound leads to an accumulation of ACh, resulting in the continuous stimulation of cholinergic receptors. This overstimulation of the nervous system can lead to a range of adverse effects, from muscle tremors and convulsions to paralysis and, in severe cases, death due to respiratory failure.[2][3]

Quantitative Toxicity Data

The acute and chronic toxicity of this compound has been evaluated in various non-target organisms. The following tables summarize key quantitative data, providing a comparative overview of its toxic potential across different species and exposure routes.

Table 1: Acute Toxicity of this compound in Mammalian Species

| Species | Route of Administration | Endpoint | Value (mg/kg bw) |

| Rat | Oral | LD50 | 140 - 191 |

| Rat (male) | Dermal | LD50 | 1000 - 2000 |

| Rabbit | Dermal | LD50 | ~1180 |

| Cat | Oral | LD50 | 25 - 50 |

Table 2: Acute and Dietary Toxicity of this compound in Avian Species

| Species | Endpoint | Value |

| Anas platyrhynchos (Mallard duck) | Acute Oral LD50 | 2.5 mg/kg bw |

| Chicken | Acute Oral LD50 | 24 mg/kg bw |

| Various Bird Species | 5-day Dietary LC50 | 50 - 100 ppm |

Table 3: Acute Toxicity of this compound in Aquatic Organisms

| Species | Endpoint | Value (mg/L) |

| Salmo trutta (Brown Trout) | 96-hour LC50 | 0.02 |

| Oncorhynchus mykiss (Rainbow Trout) | 96-hour LC50 | 0.018 |

| Daphnia magna (Water Flea) | 48-hour EC50 | 0.00025 |

| Algae | 72-hour EC50 | 1.0 |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the toxicological assessment of this compound, based on internationally recognized guidelines.

Acute Oral Toxicity Testing in Rodents (Adapted from OECD Guideline 423)

Objective: To determine the acute oral toxicity (LD50) of a substance.

Test Animals: Typically, adult female rats are used. Animals are fasted prior to administration of the test substance.

Procedure:

-

A starting dose is selected based on available information.

-

The test substance is administered orally by gavage to a group of animals.

-

Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for a period of 14 days.

-

Depending on the outcome (mortality or survival), the dose for the next group of animals is adjusted up or down.

-

This sequential dosing continues until the LD50 can be determined or the limit dose (e.g., 2000 mg/kg) is reached without mortality.

-

A post-mortem examination of all animals is conducted at the end of the observation period.

Acute Dermal Toxicity Testing (Adapted from OECD Guideline 402)

Objective: To determine the acute toxicity of a substance applied to the skin.

Test Animals: Adult rats, rabbits, or guinea pigs are commonly used.

Procedure:

-

The fur is clipped from the dorsal area of the trunk of the test animals.

-

The test substance is applied uniformly to a specific area of the clipped skin (at least 10% of the body surface area).

-

The treated area is covered with a porous gauze dressing and non-irritating tape.

-

The animals are observed for a period of 14 days for signs of toxicity and mortality.

-

Body weight is recorded weekly.

-

At the end of the study, a gross necropsy of all animals is performed.

Fish, Acute Toxicity Test (Adapted from OECD Guideline 203)

Objective: To determine the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a short exposure period.

Test Organisms: Commonly used species include Rainbow Trout (Oncorhynchus mykiss) and Zebrafish (Danio rerio).

Procedure:

-

Fish are acclimated to the test conditions.

-

Groups of fish are exposed to a range of concentrations of the test substance in water for 96 hours. A control group is maintained in clean water.

-

The test can be static (water is not changed), semi-static (water is renewed at regular intervals), or flow-through (water is continuously replaced).

-

Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

-

Water quality parameters (pH, temperature, dissolved oxygen) are monitored throughout the test.

-

The LC50 value is calculated using statistical methods.

Daphnia sp., Acute Immobilisation Test (Adapted from OECD Guideline 202)

Objective: To determine the concentration of a substance that immobilizes 50% of the Daphnia population (EC50) after 48 hours of exposure.

Test Organisms: Daphnia magna or other suitable Daphnia species.

Procedure:

-

Young daphnids (<24 hours old) are exposed to a series of concentrations of the test substance in a defined medium.

-

The test is conducted in vessels under controlled temperature and light conditions.

-

The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

-

The EC50 is calculated based on the number of immobilized organisms at each concentration.

Avian Dietary Toxicity Test (Adapted from OECD Guideline 205)

Objective: To determine the concentration of a substance in the diet that is lethal to 50% of a test bird population (LC50).

Test Animals: Species such as Mallard duck (Anas platyrhynchos) or Bobwhite quail (Colinus virginianus) are used.

Procedure:

-

Birds are acclimated to the test environment.

-

Groups of birds are fed a diet containing the test substance at various concentrations for five days.

-

This is followed by a three-day observation period where the birds are fed a normal, untreated diet.

-

Mortality, signs of toxicity, body weight, and food consumption are recorded daily.

-

The LC50 is determined based on the mortality data.

Signaling Pathway and Experimental Workflow Visualization

The primary toxicological effect of this compound is mediated through the disruption of the cholinergic signaling pathway. The following diagrams illustrate this pathway and a typical experimental workflow for assessing acetylcholinesterase inhibition.

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

Caption: Experimental Workflow for an Acetylcholinesterase Inhibition Assay.

Conclusion

The toxicological data for this compound clearly demonstrate its potential for adverse effects in a range of non-target organisms. Its high toxicity to aquatic invertebrates and birds is of particular environmental concern. The primary mechanism of toxicity, acetylcholinesterase inhibition, is well-understood and provides a basis for assessing the risk posed by this insecticide. The standardized experimental protocols outlined in this guide are crucial for the consistent and reliable evaluation of the toxicological properties of this compound and other similar compounds, ensuring a robust framework for environmental risk assessment and regulatory decision-making. Further research into the chronic and sublethal effects, particularly on reproductive and developmental endpoints, will continue to refine our understanding of the full toxicological profile of this widely used pesticide.

References

Pirimiphos-Ethyl: A Technical Overview of its Core Properties and Analytical Methodologies

FOR RESEARCH AND DEVELOPMENT PROFESSIONALS

Abstract

Pirimiphos-ethyl, a broad-spectrum organophosphate insecticide, functions through the potent inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This document provides a comprehensive technical guide on this compound, detailing its chemical identity, physicochemical properties, and toxicological profile. Special emphasis is placed on its mechanism of action, with a visual representation of the associated signaling pathway. Furthermore, this guide outlines detailed experimental protocols for the quantitative analysis of this compound, including acetylcholinesterase inhibition assays, gas chromatography (GC), and high-performance liquid chromatography (HPLC) methodologies. All quantitative data is presented in clear, tabular formats to facilitate comparative analysis.

Chemical Identity and Physicochemical Properties

This compound is chemically known as O-[2-(diethylamino)-6-methyl-4-pyrimidinyl] O,O-diethyl phosphorothioate.[1] Its fundamental chemical and physical characteristics are summarized below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| CAS Number | 23505-41-1[2][3] |

| Molecular Formula | C₁₃H₂₄N₃O₃PS[2][3] |

| Molecular Weight | 333.39 g/mol [2] |

| IUPAC Name | O-[2-(diethylamino)-6-methylpyrimidin-4-yl] O,O-diethyl phosphorothioate[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical State | Straw-colored liquid[2] |

| Boiling Point | Decomposes above ~194 °C[2] |

| Vapor Pressure | 2.9 x 10⁻⁴ mm Hg at 25°C[4] |

| Solubility in Water | Decomposes[4] |

| Log P (Octanol-Water Partition Coefficient) | 4.8[2] |

Mechanism of Action: Acetylcholinesterase Inhibition

This compound exerts its insecticidal and toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[5][6] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine at cholinergic synapses. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of nerve impulses, which can cause convulsions, paralysis, and ultimately death in insects and other organisms.[4]

This compound itself is a phosphorothioate, which is metabolically activated in vivo to its oxygen analog (oxon). This oxon form is a much more potent inhibitor of AChE. The mechanism involves the phosphorylation of the serine hydroxyl group at the active site of the AChE enzyme, rendering it inactive.

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

Toxicological Profile

This compound exhibits toxicity through oral, dermal, and inhalation routes of exposure.[4] The acute toxicity values for various species are summarized below.

Table 3: Acute Toxicity of this compound

| Species | Route | LD₅₀ (mg/kg) |

| Rat | Oral | 140[2] |

| Rat (male) | Dermal | 1000[2] |

| Cat | Oral | 25[2] |

Experimental Protocols

Acetylcholinesterase Inhibition Assay

This protocol is based on the Ellman method for determining AChE activity and its inhibition by this compound.

Materials:

-

Acetylcholinesterase (AChE) solution

-

This compound standard solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Acetylthiocholine iodide (ATCI)

-

Phosphate buffer (pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of AChE, DTNB, and ATCI in phosphate buffer.

-

-

Assay Setup:

-

In a 96-well plate, add 20 µL of different concentrations of this compound working solutions to the test wells.

-

Add 20 µL of solvent to the control wells.

-

Add 140 µL of phosphate buffer to all wells.

-

Add 20 µL of AChE solution to all wells and incubate for 10 minutes at 25°C.

-

-

Reaction Initiation and Measurement:

-

Add 10 µL of DTNB solution to all wells.

-

Initiate the reaction by adding 10 µL of ATCI solution to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each concentration of this compound relative to the control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

-

Caption: Experimental Workflow for the Acetylcholinesterase Inhibition Assay.

Gas Chromatography (GC) Analysis

This protocol provides a general framework for the analysis of this compound using GC coupled with a suitable detector, such as a mass spectrometer (MS) or a nitrogen-phosphorus detector (NPD).

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a split/splitless injector and a suitable capillary column (e.g., HP-5MS).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 1 minute.

-

Ramp: 10°C/min to 280°C, hold for 5 minutes.

-

-

Detector: Mass Spectrometer or Nitrogen-Phosphorus Detector.

-

Detector Temperature: 300°C.

Procedure:

-

Sample Preparation:

-

Extract this compound from the sample matrix using a suitable solvent (e.g., acetonitrile, ethyl acetate).

-

Perform a cleanup step if necessary to remove interfering substances (e.g., solid-phase extraction).

-

Concentrate the extract and reconstitute in a suitable solvent for injection.

-

-

Calibration:

-

Prepare a series of standard solutions of this compound in the injection solvent at known concentrations.

-

Inject the standards to generate a calibration curve.

-

-

Sample Analysis:

-

Inject the prepared sample extract into the GC system.

-

Identify the this compound peak based on its retention time compared to the standard.

-

Quantify the concentration of this compound in the sample using the calibration curve.

-

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines a general method for the quantification of this compound using reverse-phase HPLC with UV detection.

Instrumentation and Conditions:

-

HPLC System: Equipped with a pump, autosampler, column oven, and UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

-

Detection Wavelength: 254 nm.

Procedure:

-

Sample Preparation:

-

Dissolve or extract the sample in the mobile phase or a compatible solvent.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Calibration:

-

Prepare a series of standard solutions of this compound in the mobile phase at known concentrations.

-

Inject the standards to construct a calibration curve.

-

-

Sample Analysis:

-

Inject the prepared sample solution into the HPLC system.

-

Identify the this compound peak by its retention time.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

Conclusion

This technical guide provides essential information on the chemical, physical, and toxicological properties of this compound for researchers and drug development professionals. The detailed mechanism of action and the provided experimental protocols for its analysis offer a solid foundation for further investigation and application in various research settings. The structured presentation of quantitative data and the visual diagrams of key processes are intended to enhance understanding and facilitate practical implementation.

References

Navigating the Solubility and Stability of Pirimiphos-Ethyl in Organic Solvents: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the behavior of active compounds in various solvents is paramount. This in-depth technical guide provides a comprehensive overview of the solubility and stability of Pirimiphos-Ethyl, a widely used organothiophosphate insecticide, in organic solvents. The following sections detail its solubility profile, stability under various conditions, and the experimental protocols for these assessments.

Solubility of this compound

This compound is characterized by its high solubility in a wide array of organic solvents. While precise quantitative data across a broad spectrum of solvents and temperatures is not extensively documented in publicly available literature, its general miscibility is a key physical property. Technical datasheets consistently report it as being "miscible with most organic solvents."[1] This high solubility is crucial for its formulation as an insecticide and for the preparation of analytical standards.

For practical laboratory applications, this compound is readily soluble in common solvents used for chromatography and sample preparation.

Table 1: Solubility Profile of this compound in Common Organic Solvents

| Organic Solvent | Solubility Data | Reference |

| Acetone | Miscible; commercially available in acetone solution. | [1] |

| Acetonitrile | Miscible; used as a solvent for analytical standards. | [2] |

| Chloroform | Soluble; used in extraction and purification processes. | |

| Cyclohexane | Commercially available in cyclohexane solution. | [1] |

| Ethanol | Generally considered miscible. | [3] |

| Ethyl Acetate | Miscible; commercially available in ethyl acetate solution. | |

| Hexane | Miscible. | [3] |

| Methanol | Soluble; used as a solvent for UV spectrophotometry. | [1] |

| Toluene | Used as a solvent in the industrial synthesis of this compound. | [2] |

Note: "Miscible" indicates that the substance dissolves in the solvent in all proportions, forming a homogeneous solution.

Stability of this compound

The stability of this compound in organic solvents is influenced by several factors, including temperature, light, and the presence of impurities. Understanding these factors is critical for ensuring the integrity of analytical standards and formulated products.

General Stability:

-

Thermal Stability: this compound is stable for at least one year at room temperature.[1] It can also withstand elevated temperatures, showing stability for at least 5 days at 80°C.[1] However, it decomposes at temperatures above approximately 194°C.[1][2]

-

pH Stability (in aqueous environments): It is hydrolyzed by both acidic and basic conditions. The half-life (DT50) at 25°C ranges from 52 to 1200 days in a pH range of 5.5 to 8.5, with the greatest stability observed at a pH of 7-8.[1] While this pertains to aqueous solutions, it highlights the molecule's susceptibility to hydrolysis, a factor that could be relevant in the presence of water in organic solvents.

-

Photostability: Studies on the related compound, Pirimiphos-methyl, indicate that it can be degraded by UV light and direct sunlight. This suggests that this compound solutions should be protected from light to prevent photodegradation.

Stability in Organic Solvents:

Table 2: Stability Characteristics of this compound

| Condition | Observation | Reference |

| Thermal Stability | ||

| Room Temperature | Stable for at least 1 year. | [1] |

| 80°C | Stable for at least 5 days. | [1] |

| > 194°C | Decomposes. | [1][2] |

| pH Stability (Aqueous) | ||

| Acidic and Basic Conditions | Hydrolyzes. | [1] |

| pH 7-8 | Most stable. | [1] |

| General Recommendations for Storage in Organic Solvents | ||

| Light | Protect from light to prevent photodegradation. | |

| Solvent Choice | While generally stable, consider the potential for degradation in certain solvents like methanol, ethanol, and ethyl acetate over extended periods. | [3][4] |

Experimental Protocols

Detailed and standardized protocols are essential for the accurate determination of solubility and stability. Below are representative methodologies for these key experiments.

Protocol for Solubility Determination (Saturation Shake-Flask Method)

-

Objective: To determine the solubility of this compound in a specific organic solvent at a controlled temperature.

-

Materials:

-

This compound (analytical standard grade)

-

Selected organic solvent (HPLC grade)

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV or MS for HPLC; FPD or MS for GC).

-

-

Procedure:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed flask.

-

Place the flask in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C).

-

Shake the flask for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the solution to stand in the shaker bath for at least 24 hours to allow undissolved material to settle.

-

Carefully withdraw a sample from the clear supernatant and filter it using a syringe filter to remove any suspended particles.

-

Accurately dilute the filtered solution with the same organic solvent to a concentration within the calibration range of the analytical instrument.

-

Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.

-

Calculate the original solubility based on the measured concentration and the dilution factor.

-

Protocol for Stability Assessment in Organic Solvents

-

Objective: To evaluate the stability of this compound in a specific organic solvent under defined storage conditions (e.g., temperature, light exposure).

-

Materials:

-

This compound (analytical standard grade)

-

Selected organic solvent (HPLC grade)

-

Amber glass vials with screw caps

-

Controlled environment chambers (for temperature and humidity control)

-

Calibrated light source (for photostability studies)

-

HPLC or GC system.

-

-

Procedure:

-

Prepare a stock solution of this compound in the chosen organic solvent at a known concentration.

-

Aliquot the stock solution into multiple amber glass vials.

-

For photostability testing, also aliquot the solution into clear glass vials.

-

Divide the vials into different sets for storage under various conditions (e.g., -20°C, 4°C, room temperature, and elevated temperature like 40°C). Include a set of clear vials to be exposed to a light source and a corresponding set wrapped in aluminum foil as a dark control.

-

At specified time intervals (e.g., 0, 7, 14, 30, 60, and 90 days), retrieve one vial from each storage condition.

-

Allow the vial to equilibrate to room temperature.

-

Analyze the concentration of this compound in the sample using a validated HPLC or GC method.

-

Compare the concentration at each time point to the initial concentration (time 0) to determine the percentage of degradation.

-

The stability can be reported as the percentage of the initial concentration remaining over time.

-

Visualizing Experimental Workflows

To further clarify the processes involved in assessing the solubility and stability of this compound, the following diagrams illustrate the logical flow of these experimental protocols.

Caption: Workflow for determining the solubility of this compound.

Caption: Key factors affecting this compound stability in solvents.

References

- 1. This compound | C13H24N3O3PS | CID 31957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (Ref: PP211) [sitem.herts.ac.uk]

- 3. [Studies on the stability of 89 pesticides in organic solvent] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Storage stability of organophosphorus pesticide residues in peanut and soya bean extracted solutions - PMC [pmc.ncbi.nlm.nih.gov]

Pirimiphos-Ethyl: A Technical Guide to its Mode of Action on the Insect Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirimiphos-ethyl is a broad-spectrum organophosphate insecticide that exerts its toxic effects by targeting the nervous system of insects. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the action of this compound, with a primary focus on its role as an acetylcholinesterase inhibitor. The document details the biochemical cascade initiated by this inhibition, leading to synaptic disruption, paralysis, and eventual death of the insect. Furthermore, this guide furnishes detailed experimental protocols for key assays used to characterize the neurotoxic effects of this compound, presents available quantitative data on its efficacy against various insect species, and includes visual representations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of its mode of action.

Introduction

Organophosphate insecticides, including this compound, are a widely used class of pesticides in agriculture and public health for the control of a broad range of insect pests. Their efficacy stems from their ability to disrupt the normal functioning of the insect nervous system. A comprehensive understanding of the specific molecular targets and the downstream consequences of this disruption is crucial for the development of more selective and effective insecticides, as well as for managing insecticide resistance. This guide focuses on the primary mode of action of this compound: the inhibition of the critical enzyme acetylcholinesterase (AChE).

The Molecular Target: Acetylcholinesterase

The primary target of this compound in the insect nervous system is acetylcholinesterase (AChE), a serine hydrolase enzyme.[1] AChE plays a vital role in synaptic transmission by catalyzing the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This rapid degradation of ACh is essential for terminating the nerve impulse at cholinergic synapses, allowing the postsynaptic neuron or muscle cell to repolarize and prepare for the next signal.

Mechanism of Action: Inhibition of Acetylcholinesterase

This compound, like other organophosphates, is a potent and irreversible inhibitor of AChE. The mechanism of inhibition involves the phosphorylation of a serine residue within the active site of the AChE enzyme. This covalent modification effectively inactivates the enzyme, preventing it from hydrolyzing acetylcholine.

The accumulation of acetylcholine in the synaptic cleft leads to a state of continuous stimulation of postsynaptic nicotinic and muscarinic acetylcholine receptors. This persistent depolarization of the postsynaptic membrane disrupts the normal transmission of nerve impulses, resulting in a range of neurotoxic effects, including tremors, hyperactivity, paralysis, and ultimately, the death of the insect.

Caption: Signaling pathway of acetylcholinesterase inhibition by this compound.

Quantitative Data on this compound Efficacy

The efficacy of an insecticide is often quantified by its median lethal concentration (LC50) and its median inhibitory concentration (IC50). The LC50 represents the concentration of the insecticide that is lethal to 50% of a test population of insects, while the IC50 is the concentration required to inhibit a specific biological or biochemical function, such as enzyme activity, by 50%.

Table 1: LC50 Values of Pirimiphos-Methyl against Various Invertebrate Species

| Species | Family | Trophic Group | LC50 (mg/m²) |

| Pyrrhocoris apterus | Pyrrhocoridae | Phytophage | >60 |

| Cylindroiulus truncorum | Julidae | Saprophage | 49.22 |

| Pterostichus niger | Carabidae | Zoophage | 30.29 |

| Harpalus rufipes | Carabidae | Zoophage | 28.14 |

| Lithobius forficatus | Lithobiidae | Zoophage | 27.70 |

| Carabus hortensis | Carabidae | Zoophage | 25.25 |

| Ophonus rufibarbis | Carabidae | Zoophage | 22.37 |

| Teuchestes fossor | Scarabaeidae | Saprophage | 22.12 |

| Silpha carinata | Silphidae | Saprophage | 21.91 |

| Badister sodalis | Carabidae | Zoophage | 19.24 |

| Rugilus rufipes | Staphylinidae | Zoophage | 19.01 |

| Phosphuga atrata | Silphidae | Zoophage | 18.55 |

| Porcellio laevis | Porcellionidae | Saprophage | 18.24 |

| Pterostichus oblongopunctatus | Carabidae | Zoophage | 18.20 |

| Aphodius foetens | Scarabaeidae | Saprophage | 15.14 |

| Lasius fuliginosus | Formicidae | Zoophage | 14.96 |

| Oxypselaphus obscurus | Staphylinidae | Zoophage | 14.67 |

| Platydracus fulvipes | Staphylinidae | Zoophage | 14.64 |

| Myrmica ruginodis | Formicidae | Zoophage | 14.32 |

| Xantholinus tricolor | Staphylinidae | Zoophage | 13.25 |

| Amara nitida | Carabidae | Zoophage | 12.03 |

| Leistus ferrugineus | Carabidae | Zoophage | 10.56 |

| Harpalus xanthopus winkleri | Carabidae | Zoophage | 10.27 |

| Philonthus nitidus | Staphylinidae | Zoophage | 9.68 |

| Pterostichus melanarius | Carabidae | Zoophage | 9.62 |

| Harpalus latus | Carabidae | Zoophage | 9.56 |

| Limodromus assimilis | Carabidae | Zoophage | 9.23 |

| Philonthus decorus | Staphylinidae | Zoophage | 9.23 |

| Tachinus signatus | Staphylinidae | Zoophage | 9.00 |

| Ponera coarctata | Formicidae | Zoophage | 8.98 |

| Carabus convexus | Carabidae | Zoophage | 8.74 |

| Philonthus coprophilus | Staphylinidae | Zoophage | 8.58 |

| Philonthus laevicollis | Staphylinidae | Zoophage | 8.14 |

| Platydracus latebricola | Staphylinidae | Zoophage | 8.02 |

| Labia minor | Labiidae | Saprophage | 7.91 |

| Carabus granulatus | Carabidae | Zoophage | 7.58 |

| Hister fenestus | Histeridae | Zoophage | 5.32 |

| Drusilla canaliculata | Staphylinidae | Zoophage | 4.63 |

| Bisnius fimetarius | Staphylinidae | Zoophage | 2.12 |

| Oxytelus sculptus | Staphylinidae | Saprophage | 0.76 |

| Lasius niger | Formicidae | Zoophage | 0.60 |

| Lasius flavus | Formicidae | Zoophage | 0.48 |

Data for pirimiphos-methyl, a closely related organophosphate.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.

Principle: Acetylthiocholine is used as a substrate for AChE. The hydrolysis of acetylthiocholine by AChE produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm. The rate of color formation is directly proportional to the AChE activity.

Materials:

-

Phosphate buffer (0.1 M, pH 8.0)

-

DTNB solution (10 mM in phosphate buffer)

-

Acetylthiocholine iodide (ATCI) solution (75 mM in deionized water)

-

This compound stock solution (in a suitable solvent like ethanol or DMSO)

-

Insect tissue homogenate (source of AChE)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Preparation: Homogenize insect tissue (e.g., heads) in cold phosphate buffer. Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the AChE.

-

Reaction Mixture: In each well of the microplate, add:

-

Phosphate buffer

-

DTNB solution

-

Insect tissue homogenate (enzyme source)

-

Varying concentrations of this compound solution (or solvent for control)

-

-

Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C) to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Add the ATCI solution to each well to start the enzymatic reaction.

-

Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.

-

Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Determine the percentage of inhibition for each concentration of this compound relative to the control. Calculate the IC50 value from the dose-response curve.

References

Pirimiphos-Ethyl IUPAC name and synonyms

This in-depth technical guide provides a comprehensive overview of the organophosphate insecticide Pirimiphos-Ethyl, designed for researchers, scientists, and professionals in drug development. The guide covers its chemical identity, physicochemical properties, toxicological data, and detailed experimental methodologies.

Chemical Identity

-

IUPAC Name: O-[2-(diethylamino)-6-methylpyrimidin-4-yl] O,O-diethyl phosphorothioate.[1]

-

Synonyms: A variety of synonyms are used to refer to this compound, including:

-

Pirimiphos ethyl

-

Primicid

-

Pirimifosethyl

-

Primotec

-

Solgard

-

Fernex

-

PP211

-

R 42211

-

Phosphorothioic acid, O-[2-(diethylamino)-6-methyl-4-pyrimidinyl] O,O-diethyl ester

-

O-(2-(Diethylamino)-6-methyl-4-pyrimidinyl)O,O-diethyl phosphorothioate

-

2-Diethylamino-6-methylpyrimidin-4-yl diethylphosphorothionate[2]

-

Physicochemical and Toxicological Data

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₃H₂₄N₃O₃PS |

| Molecular Weight | 333.39 g/mol |

| Physical State | Straw-colored liquid |

| Melting Point | 15 °C |

| Vapor Pressure | 2.9 x 10⁻⁴ mm Hg at 25°C |

| Water Solubility | Decomposes |

Table 2: Toxicological Data

| Test | Species | Route | Value |

| LD₅₀ | Rat | Oral | 140 mg/kg |

| LD₅₀ | Rat | Dermal | 1,000 mg/kg |

| LD₅₀ | Mouse | Oral | 105 mg/kg |

Experimental Protocols

Synthesis of this compound

The industrial synthesis of this compound is a two-step process. The first step involves the creation of a pyrimidine ring, followed by the formation of a phosphorothioate ester linkage.

Step 1: Formation of the Pyrimidine Ring The pyrimidine ring is typically formed through the condensation of N,N-diethylguanidine with ethyl acetoacetate. This reaction yields 2-diethylamino-6-methylpyrimidin-4-ol.